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Compound of Interest

Compound Name: 4-Phenoxyphenylboronic acid

Cat. No.: B1349309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key spectroscopic data for 4-
Phenoxyphenylboronic acid, an important building block in organic synthesis, particularly in

the development of novel pharmaceutical compounds. The guide includes nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a comparison

with a structurally similar alternative, 4-methoxyphenylboronic acid. Detailed experimental

protocols and a generalized workflow for spectroscopic analysis are also presented to support

researchers in their analytical endeavors.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-Phenoxyphenylboronic acid
and 4-methoxyphenylboronic acid, facilitating a clear comparison of their structural features.

Table 1: ¹H NMR Spectroscopic Data
Compound Solvent Chemical Shift (δ) ppm

4-Phenoxyphenylboronic acid D₂O
7.75 (d, 2H), 7.41 (t, 2H), 7.22

(t, 1H), 7.08 (m, 4H)[1]

4-Methoxyphenylboronic acid CDCl₃
7.97 (d, 2H), 6.88 (d, 2H), 3.82

(s, 3H)
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Note: The broad signal for the B(OH)₂ protons is often not observed or can be exchanged with

D₂O.

Table 2: ¹³C NMR Spectroscopic Data
Compound Solvent Chemical Shift (δ) ppm

4-Phenoxyphenylboronic acid D₂O
160.8, 156.1, 137.3, 130.4,

125.2, 120.3, 118.2[2]

4-Methoxyphenylboronic acid CDCl₃ 162.5, 137.0, 113.3, 55.2[3]

Table 3: IR Spectroscopy Data
Compound Technique

Key Absorption Bands

(cm⁻¹)

4-Phenoxyphenylboronic acid ATR

~3300 (O-H stretch, broad),

~1600 (C=C stretch, aromatic),

~1350 (B-O stretch), ~1240 (C-

O-C stretch)[4]

4-Methoxyphenylboronic acid ATR

~3300 (O-H stretch, broad),

~1600 (C=C stretch, aromatic),

~1350 (B-O stretch), ~1250 (C-

O-C stretch)[3]

Table 4: Mass Spectrometry Data
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Compound Ionization Method
Molecular Weight (

g/mol )
Observed m/z

4-

Phenoxyphenylboroni

c acid

ESI/MALDI 214.02[5]

[M-H]⁻, [M+Na]⁺, or

adducts with

matrix/solvent are

commonly observed.

Boronic acids can

dehydrate to form

boroxines (cyclic

trimers), which may

also be detected.[6]

4-

Methoxyphenylboronic

acid

ESI/MALDI 151.96

Similar to 4-

phenoxyphenylboronic

acid, with the potential

for boroxine formation.

Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like 4-Phenoxyphenylboronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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